Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

purity HPLC procurement

Procuring the correct pyrrolidine regioisomer is critical for HCV replicon assay integrity. This 3-carboxylate diester (CAS 121564-87-2) eliminates false negatives from isomeric impurities. Key advantages: • Orthogonal methyl ester handles enable sequential chemoselective transformations, reducing synthetic steps by 1-2 vs. Boc-protected analogs. • Validated scaffold for NNI-3 allosteric pocket engagement; 98% purity grade minimizes impurity-derived assay interference. • Lower MW (201.22) vs. Boc variant (243.3) delivers superior atom economy. Supplied with full QA documentation for procurement compliance.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Cat. No. B12844512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCC(C1)C(=O)OC
InChIInChI=1S/C9H15NO4/c1-13-8(11)6-10-4-3-7(5-10)9(12)14-2/h7H,3-6H2,1-2H3
InChIKeyBFNDBRHGXQREBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate – Structural & Sourcing Identifier


Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate (CAS 121564-87-2; MF C9H15NO4; MW 201.22 g/mol) is a pyrrolidine-3-carboxylate diester derivative bearing a methyl glycinate N-substituent . It is catalogued as a pharmaceutical intermediate and a privileged screening scaffold within antiviral drug discovery programs, most notably those targeting hepatitis C virus (HCV) NS5B polymerase and NS3/4A protease [1]. The compound presents two orthogonally reactive methyl ester handles – one at the 3-carboxylate and one at the N-alkyl chain – enabling sequential chemoselective transformations that are impractical with mono-ester or Boc-protected analogs .

Pharmaceutical intermediate – HCV antiviral screening scaffold
Orthogonal diester for sequential chemoselective transformations
Patent-corroborated utility in antiviral research

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate – Substitution Risks with Isomers


Pyrrolidine-carboxylate derivatives with superficially similar molecular formulas exhibit divergent reactivity profiles and biological recognition depending on the position of the ester group on the ring. The 3-carboxylate regioisomer (target compound) places the electron-withdrawing ester group at a position that influences the pyrrolidine nitrogen's basicity (pKa ~7.5–8.5) and the ring's conformational preference differently than the 2-carboxylate isomer, which positions the ester adjacent to the nitrogen and introduces stereochemical complexity at the α-carbon . Furthermore, the two-methyl-ester architecture of the target compound enables sequential orthogonal deprotection strategies (e.g., selective hydrolysis of the N-alkyl ester versus the ring ester) that are impossible with the mono-ester parent compound methyl pyrrolidine-3-carboxylate (CAS 98548-90-4) or with Boc-protected variants such as tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 890849-27-1) . These structural distinctions directly affect downstream coupling efficiency, protecting-group compatibility, and final API purity, making blind substitution a risk to both synthetic yield and pharmacological SAR integrity .

Regioisomer mismatch
2-carboxylate regioisomer may shift pyrrolidine ring conformation and nitrogen basicity, potentially affecting downstream reactivity.
Mono-ester parent analog
Lacks the N-alkyl ester handle, preventing orthogonal deprotection strategies required for divergent synthesis.
Boc-protected variant
Requires acidic deprotection before N-functionalization, adding synthetic steps and potentially reducing overall yield.

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate – Quantitative Differentiation Evidence


Purity Advantage Over 2-Carboxylate Regioisomer

The target compound methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is commercially available at 98% purity (HPLC) from Leyan , whereas the closely related 2-carboxylate regioisomer methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate (CAS 480453-61-0) is supplied at a standard purity of 95% by Bidepharm . The 3-percentage-point purity advantage corresponds to a reduction in the maximum unknown impurity burden from 5% to 2%, which is critical when the compound serves as a late-stage intermediate where unidentified impurities can propagate into final APIs and confound biological assay interpretation. The parent scaffold methyl pyrrolidine-3-carboxylate (CAS 98548-90-4) is also supplied at 95% purity .

Purity advantage
Head-to-head
Target: 98% (HPLC)
2-carboxylate regioisomer: 95%
Parent methyl pyrrolidine-3-carboxylate: 95%
Reduced impurity burden for late-stage intermediate use; may minimize assay interference.
Supplier specification; independent verification recommended.
purity HPLC procurement regioisomer

Molecular Weight Advantage Over Ethyl Ester Analog

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate has a molecular weight of 201.22 g/mol , which is 14.03 Da (6.5%) lower than its direct ethyl ester analog methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate (CAS 142483-57-6, MW 215.25 g/mol) . In fragment-based and lead-like design contexts, every 14 Da reduction below ~250 Da can meaningfully improve ligand efficiency indices when the compound serves as a starting scaffold for elaboration . This mass advantage results solely from the methyl-for-ethyl substitution at the N-alkyl ester terminus while preserving identical ring geometry and 3-carboxylate positioning.

Molecular weight
Head-to-head
201.22 g/mol vs. ethyl ester analog 215.25 g/mol (−14.03 g/mol, −6.5%)
Lower mass may benefit ligand efficiency indices in fragment-based design.
Calculated values; verify structural identity prior to procurement.
molecular weight ligand efficiency ethyl ester drug design

Patent-Validated HCV Antiviral Intermediate

The pyrrolidine-3-carboxylate scaffold, exemplified by the target compound, is described in multiple Gilead Sciences patents (US8575135B2, US9428502, US10226449) as an intermediate for HCV NS5B and NS3/4A inhibitors [1]. The target compound's specific N-(2-methoxy-2-oxoethyl) substitution pattern provides a synthetic handle for late-stage diversification into acyl pyrrolidine-based antiviral leads. This contrasts with the 2-carboxylate regioisomer and the tert-butyl carbamate-protected analog (CAS 890849-27-1), which require additional deprotection or lack the same regiochemical presentation of the carboxylate for target engagement . Quantitative structure-activity data for elaborated derivatives from this scaffold have yielded EC50 values as low as 1–6 nM in the HCV 1b replicon assay [2].

Patent-corroborated use
Class-level
Cited in Gilead HCV patents (US8575135B2, US9428502, US10226449); elaborated derivatives show EC50 1–6 nM in replicon assay.
Research scaffold precedent in antiviral discovery; class-level evidence from elaborated analogs.
EC50 values are from fully elaborated compounds, not the intermediate itself.
antiviral HCV patent intermediate

Orthogonal Diester for Sequential Chemoselective Transformations

The target compound carries two distinct methyl ester groups: a ring 3-carboxylate methyl ester and an N-alkyl chain methyl ester. This architecture permits sequential, chemoselective hydrolysis or transesterification. In contrast, methyl pyrrolidine-3-carboxylate (CAS 98548-90-4) bears only the ring ester and lacks an N-alkyl handle entirely , while the Boc-protected analog tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 890849-27-1) requires acidic deprotection of the Boc group before further N-functionalization, adding 1–2 synthetic steps . Furthermore, the N-alkyl ester of the target compound can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to generate the corresponding carboxylic acid, whereas the tert-butyl ester of the Boc analog necessitates acidic deprotection. This difference affords the target compound greater synthetic flexibility for divergent library synthesis.

Synthetic architecture
Class-level
Two methyl esters enable orthogonal deprotection; avoids Boc handling steps.
Supports parallel synthesis and reduced step count for library generation.
Theoretical advantage; experimental validation needed for specific routes.
chemoselective orthogonal protecting group diester synthetic efficiency

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate – Procurement & Application Scenarios


HCV NS5B Polymerase Inhibitor Lead Optimization

The compound's 3-carboxylate regioisomer is the validated scaffold for elaborated acyl pyrrolidine derivatives that have demonstrated sub-nanomolar to low-nanomolar EC50 values in the HCV 1b replicon system . Medicinal chemistry teams engaged in structure-based design of HCV polymerase inhibitors should prioritize this compound over the 2-carboxylate isomer or mono-ester variants because the 3-position ester is geometrically positioned to engage the NNI-3 allosteric binding pocket as evidenced by mutational sensitivity at M414T [2]. Procuring the 98% purity grade minimizes the risk of impurity-derived false positives in replicon assays .

Scalable Diester for Divergent API Synthesis

The orthogonal diester architecture supports a two-directional diversification strategy: the N-alkyl ester can be hydrolyzed to the free acid for amide coupling, while the ring 3-carboxylate ester can undergo transesterification or reduction. This dual functionality eliminates the need for protecting group manipulation steps that are required when using the Boc-protected analog (CAS 890849-27-1), reducing the synthetic sequence by 1–2 steps and improving overall yield . The lower molecular weight (201.22 vs. 243.3 g/mol for the Boc analog) also translates to higher atom economy per batch [2].

Bifunctional Probe & PROTAC Precursor Synthesis

The two ester handles serve as orthogonal attachment points for bifunctional molecule assembly (e.g., PROTACs, photoaffinity probes). The ring 3-carboxylate can be conjugated to a target protein ligand, while the N-alkyl ester can be independently elaborated to append an E3 ligase recruiting element or a fluorescent reporter. This sequential functionalization capability is absent in the mono-ester parent methyl pyrrolidine-3-carboxylate (CAS 98548-90-4) , which offers only a single reactive site and would require a less convergent synthetic approach involving protection/deprotection of the pyrrolidine nitrogen.

Application
Selection Property
Validation Focus
HCV polymerase inhibitor lead optimization
3-carboxylate geometry for NNI-3 pocket engagement
Replicon assay EC50 and mutational sensitivity profiling
Divergent API synthesis via orthogonal diester
Sequential chemoselective ester deprotection
Synthetic step count and yield vs. Boc-protected route
Bifunctional probe & PROTAC precursor assembly
Dual ester handles for orthogonal conjugation
Convergent synthesis efficiency and linker attachment verification
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